molecular formula C19H23N9O B13446816 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[4-(triazol-2-yl)anilino]pyrimidine-5-carboxamide

2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[4-(triazol-2-yl)anilino]pyrimidine-5-carboxamide

Cat. No.: B13446816
M. Wt: 393.4 g/mol
InChI Key: LAHGHTVXMLHRPE-JKSUJKDBSA-N
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Description

2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[4-(triazol-2-yl)anilino]pyrimidine-5-carboxamide is a compound belonging to the class of organic compounds known as pyrimidinecarboxamides. These compounds contain a pyrimidine ring which bears a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[4-(triazol-2-yl)anilino]pyrimidine-5-carboxamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[4-(triazol-2-yl)anilino]pyrimidine-5-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[4-(triazol-2-yl)anilino]pyrimidine-5-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[4-(triazol-2-yl)anilino]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as tyrosine-protein kinase SYK. By inhibiting this enzyme, the compound can modulate various cellular pathways, leading to its potential therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[4-(triazol-2-yl)anilino]pyrimidine-5-carboxamide include:

Uniqueness

What sets this compound apart is its specific structure, which allows it to interact uniquely with its molecular targets. This unique interaction can result in distinct biological activities and potential therapeutic effects, making it a compound of significant interest in scientific research .

Properties

Molecular Formula

C19H23N9O

Molecular Weight

393.4 g/mol

IUPAC Name

2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[4-(triazol-2-yl)anilino]pyrimidine-5-carboxamide

InChI

InChI=1S/C19H23N9O/c20-15-3-1-2-4-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-5-7-13(8-6-12)28-23-9-10-24-28/h5-11,15-16H,1-4,20H2,(H2,21,29)(H2,22,25,26,27)/t15-,16+/m0/s1

InChI Key

LAHGHTVXMLHRPE-JKSUJKDBSA-N

Isomeric SMILES

C1CC[C@H]([C@H](C1)N)NC2=NC=C(C(=N2)NC3=CC=C(C=C3)N4N=CC=N4)C(=O)N

Canonical SMILES

C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC=C(C=C3)N4N=CC=N4)C(=O)N

Origin of Product

United States

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